molecular formula C17H27NO4 B5205904 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine

2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine

Cat. No. B5205904
M. Wt: 309.4 g/mol
InChI Key: HXVYFQPQCWTLBN-UHFFFAOYSA-N
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Description

2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine, also known as AM-694, is a synthetic cannabinoid that has gained attention in the research community due to its potential therapeutic applications. This molecule belongs to the family of aminoalkylindoles and acts as a potent agonist of the cannabinoid receptor CB1.

Mechanism of Action

2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine acts as a potent agonist of the CB1 receptor, which is widely expressed in the central nervous system and plays a key role in pain modulation, inflammation, and neuroprotection. By activating CB1 receptors, 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine can modulate the release of neurotransmitters and cytokines, leading to a reduction in pain and inflammation, as well as a protection against neuronal damage.
Biochemical and physiological effects:
2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cytokine production, and the protection against oxidative stress and neuroinflammation. These effects are mediated by the activation of CB1 receptors and can lead to a reduction in pain, inflammation, and neuronal damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine in lab experiments is its potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, the molecule also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine, including the investigation of its potential therapeutic applications in specific neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanisms underlying its analgesic and anti-inflammatory effects, as well as its potential interactions with other neurotransmitter systems. Finally, the development of new synthetic analogs of 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine with improved pharmacokinetic properties could lead to the discovery of novel cannabinoid-based therapeutics.

Synthesis Methods

The synthesis of 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine involves a multi-step process that starts with the reaction between 4-allyl-2-methoxyphenol and 2-bromoethanol, followed by the reaction with 2-(2-bromoethoxy)ethylamine. The final product is obtained by N-alkylation of the intermediate with 2-methoxyethylamine.

Scientific Research Applications

2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine has been studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. The molecule has shown promising results in preclinical studies, demonstrating analgesic and anti-inflammatory effects, as well as neuroprotective properties.

properties

IUPAC Name

2-methoxy-N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4/c1-4-5-15-6-7-16(17(14-15)20-3)22-13-12-21-11-9-18-8-10-19-2/h4,6-7,14,18H,1,5,8-13H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVYFQPQCWTLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNCCOCCOC1=C(C=C(C=C1)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]ethanamine

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